9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
Triazole compounds, such as “5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione”, are known to interact with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The mode of action of triazole compounds is often related to their ability to bind to enzymes and receptors, thereby modulating their activity . The specific interactions and resulting changes would depend on the exact structure of the compound and the target it interacts with.
Biochemical Pathways
Triazole compounds can affect various biochemical pathways depending on their specific targets. For example, some triazole derivatives have shown neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Result of Action
The molecular and cellular effects of a triazole compound’s action would depend on its specific targets and mode of action. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
The synthesis of 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other suitable reagents in the presence of a base such as triethylamine . The reaction conditions often include heating and the use of solvents like ethanol or dimethylformamide to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazolothiadiazines, which also exhibit diverse biological activities. 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups, which contribute to its distinct biological properties . Other similar compounds include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.
Biological Activity
9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a purine analogue that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N6O3 with a molecular weight of approximately 392.43 g/mol. Its structural features include a triazole ring fused with a purine base which contributes to its biological activities.
Antiparasitic Activity
Recent studies have demonstrated the antiparasitic properties of purine analogues. For instance, compounds similar to this compound exhibited significant activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. Notably, derivatives that share structural similarities showed IC50 values below 5 μM in trypanocidal assays .
Anticancer Properties
Research indicates that purine derivatives can inhibit cellular proliferation in various cancer cell lines. For example:
- Compound A5 from a related study demonstrated an IC50 of 1 ± 0.1 μM against cancer cells .
- The mechanism of action is thought to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The biological activity of this compound may be attributed to its ability to modulate purinergic signaling pathways. Purinergic receptors play significant roles in cell signaling related to inflammation and immune responses . By mimicking natural purines, this compound can potentially interfere with normal cellular functions leading to antiproliferative effects.
Case Studies
Case Study 1: Antiparasitic Screening
In a systematic screening of purine analogues against T. brucei, several compounds were found to possess potent trypanocidal activity. The study highlighted the importance of substituents at specific positions on the purine scaffold in enhancing biological efficacy .
Case Study 2: Anticancer Efficacy
A study focusing on the anticancer properties of various purines revealed that compounds with similar structural motifs as this compound exhibited selective inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM . This suggests potential therapeutic applications in cancer treatment.
Data Tables
Biological Activity | IC50 Value (μM) | Target |
---|---|---|
Trypanocidal Activity | < 5 | T. brucei |
CDK2 Inhibition | 0.36 | Cancer Cells |
CDK9 Inhibition | 1.8 | Cancer Cells |
Properties
IUPAC Name |
5-benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-25-19-16(18(28)22-21(25)29)26(12-13-6-4-3-5-7-13)20-24-23-17(27(19)20)14-8-10-15(30-2)11-9-14/h3-11H,12H2,1-2H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYWALOZZZZZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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